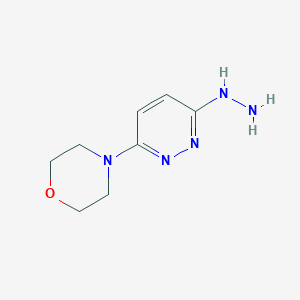

3-Hydrazino-6-morpholino-pyridazine

Description

Significance of the Pyridazine (B1198779) Core as a Privileged Structure in Drug Design

The pyridazine nucleus is increasingly recognized as a valuable scaffold in medicinal chemistry. researchgate.net Its unique arrangement of two adjacent nitrogen atoms imparts distinct electronic and steric properties that differentiate it from other aromatic systems like the phenyl ring. These properties can lead to more favorable interactions with biological targets and can also be leveraged to fine-tune the pharmacokinetic profile of a drug candidate. researchgate.netnih.gov

Several pyridazine-containing drugs have reached the market, underscoring the clinical relevance of this heterocyclic system. Notable examples include:

Minaprine: An atypical antidepressant. nih.gov

Relugolix: A gonadotropin-releasing hormone (GnRH) receptor antagonist. nih.gov

Deucravacitinib: A tyrosine kinase 2 (TYK2) inhibitor. nih.gov

The successful application of the pyridazine core in these and other clinical candidates highlights its potential for the development of future therapeutics. nih.govblumberginstitute.org

Chemical and Biological Relevance of Hydrazino and Morpholine (B109124) Moieties as Pharmacophores in Bioactive Molecules

The biological activity of a core scaffold like pyridazine can be significantly modulated by the nature of its substituents. The hydrazino (-NHNH2) and morpholine moieties are two such functional groups that have demonstrated considerable importance as pharmacophores in their own right.

The hydrazino group is a versatile functional group that has been incorporated into a number of approved drugs with diverse clinical applications, including antihypertensives, antibiotics, and antidepressants. acs.org In the context of drug design, the hydrazine (B178648) moiety can act as a linker, a hydrogen bond donor, and can participate in various chemical reactions to form more complex structures. tandfonline.comnih.govnih.gov Its ability to decompose under certain conditions to release nitric oxide (NO) has also been explored for therapeutic benefit. acs.org

| Drug Class | Example |

|---|---|

| Antihypertensives | Hydralazine, Cadralazine |

| Antibiotics | Isoniazid, Nifuroxazid |

| Antidepressants | Phenelzine, Iproniazid |

| Antineoplastic | Procarbazine |

| Anti-Parkinson | Carbidopa |

The morpholine ring is another key pharmacophore frequently employed in medicinal chemistry. nih.govsci-hub.senih.govresearchgate.net This six-membered heterocycle, containing both a nitrogen and an oxygen atom, can enhance a molecule's potency and modulate its pharmacokinetic properties. nih.govsci-hub.seconsensus.app The presence of the morpholine moiety can improve solubility, a critical factor for drug absorption, and can also influence a compound's metabolic stability. biosynce.com Its ability to form hydrogen bonds and engage in various interactions with biological targets makes it a valuable component in the design of drugs for a wide range of diseases, including cancer, inflammation, and viral infections. nih.govbenthamdirect.com

Overview of Research Trajectories for Pyridazine-Based Compounds in Academic Research

Academic research into pyridazine-based compounds is vibrant and multifaceted, exploring a wide range of therapeutic applications. A significant focus of this research is in the area of oncology, where pyridazine derivatives are being investigated as inhibitors of various protein kinases, which are key players in cancer cell growth and proliferation. researchgate.net

Beyond cancer, researchers are exploring the potential of pyridazine derivatives as:

Antimicrobial agents: Targeting bacteria, fungi, and other microbes. nih.govjocpr.com

Anti-inflammatory agents: Modulating the body's inflammatory response. jocpr.com

Anticonvulsants: For the treatment of epilepsy and other seizure disorders.

Cardiovascular agents: With applications in treating conditions like hypertension.

The synthesis of novel pyridazine derivatives with diverse substitution patterns remains a key area of investigation, with the goal of identifying new lead compounds with improved potency and selectivity for their respective biological targets. researchgate.netnih.govconsensus.app The development of efficient and versatile synthetic methodologies is crucial for expanding the chemical space of accessible pyridazine-based molecules. researchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C8H13N5O |

|---|---|

Molecular Weight |

195.22 g/mol |

IUPAC Name |

(6-morpholin-4-ylpyridazin-3-yl)hydrazine |

InChI |

InChI=1S/C8H13N5O/c9-10-7-1-2-8(12-11-7)13-3-5-14-6-4-13/h1-2H,3-6,9H2,(H,10,11) |

InChI Key |

PHBNMZNMGUQCFK-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=NN=C(C=C2)NN |

Origin of Product |

United States |

Synthetic Methodologies for 3 Hydrazino 6 Morpholino Pyridazine and Analogues

Strategic Approaches to Pyridazine (B1198779) Core Construction

The foundational step in synthesizing the target compound and its analogues is the construction of the pyridazine ring itself. Various strategies have been developed, starting from acyclic precursors or other heterocyclic systems. These methods offer different levels of substitution and functional group tolerance.

Cyclization Reactions Involving Hydrazine (B178648) Derivatives and Diketones or Ketoacids

A fundamental and widely employed method for constructing the pyridazine ring is the cyclocondensation reaction between a 1,4-dicarbonyl compound and hydrazine or its derivatives. This approach directly forms the dihydropyridazine, which can then be oxidized to the aromatic pyridazine.

A classic example involves the reaction of maleic anhydride (B1165640), a derivative of a dicarboxylic acid, with hydrazine hydrate (B1144303). This reaction is a common route to produce 3,6-dihydroxypyridazine (which exists in tautomeric equilibrium with maleic hydrazide). The process typically involves heating maleic anhydride with hydrazine hydrate, sometimes in the presence of an acid catalyst. One established method involves adding maleic anhydride to a solution of hydrazine hydrate and hydrochloric acid, followed by heating under reflux, cooling, and filtration to yield the product with high efficiency. google.com Alternative procedures utilize solvents such as ethanol (B145695) and water, with the reaction mixture heated to around 80°C. researchgate.net

The general mechanism involves the initial formation of a hydrazone followed by an intramolecular cyclization and dehydration to yield the stable pyridazine-3,6-dione ring system. This dione (B5365651) is a crucial precursor for further functionalization, such as chlorination, to enable subsequent substitution reactions.

Synthesis of 3,6-Disubstituted Pyridazines from Precursors like Ethyl 3,3,3-Trifluoropyruvate

The incorporation of fluorine atoms into heterocyclic structures is a key strategy in drug discovery. The use of fluorinated building blocks like trifluoromethyl-containing ketoacids or their esters provides a direct route to fluorinated pyridazines. A convenient synthesis of 4-trifluoromethyl(2H)-pyridazin-3-ones has been developed starting from methyl 3,3,3-trifluoropyruvate. patsnap.com This reaction demonstrates that α-ketoesters containing a trifluoromethyl group can react with hydrazines to form the pyridazine core, introducing the trifluoromethyl group at a specific position. patsnap.com

Similarly, ethyl 4,4,4-trifluoroacetoacetate, a β-ketoester, serves as a crucial building block for synthesizing trifluoromethyl-containing heterocycles. researchgate.netnih.govnih.gov For instance, the cyclocondensation reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate is a key step in the synthesis of certain agrochemicals, highlighting the utility of such precursors in building complex, functionalized ring systems. nih.gov While these examples primarily yield pyrazoles or pyridazinones, the underlying principle of cyclocondensation of a trifluoromethyl-dicarbonyl equivalent with hydrazine is a validated strategy for accessing this class of compounds. wuxiapptec.comrsc.org

Utilization of 4-Bromo-pyridazine-3,6-dione as a Synthetic Intermediate for Substituted Pyridazines

4-Bromo-pyridazine-3,6-dione is a versatile synthetic intermediate for producing polysubstituted pyridazines. patsnap.comnih.govwuxiapptec.com It is readily prepared by the reaction of bromomaleic anhydride with hydrazine sulphate in boiling water. rsc.org The bromine atom on the pyridazine ring is amenable to displacement and participation in cross-coupling reactions, allowing for the regioselective introduction of various substituents.

An efficient method for preparing 4,6- or 5,6-disubstituted 3-aminopyridazines starts from this bromo-intermediate. patsnap.comwuxiapptec.com This strategy combines amination reactions with Palladium(0)-catalyzed cross-coupling reactions, often enhanced by microwave irradiation, to build a library of diverse pyridazine derivatives. patsnap.comwuxiapptec.com The reactivity of the bromine atom allows for the strategic, stepwise construction of complex molecules.

| Precursor | Reaction Type | Product Class | Reference |

| 4-Bromo-pyridazine-3,6-dione | Amination & Pd(0) Cross-Coupling | 4,6- or 5,6-Disubstituted 3-Aminopyridazines | patsnap.comwuxiapptec.com |

| Bromomaleic Anhydride | Cyclization with Hydrazine Sulphate | 4-Bromo-pyridazine-3,6-dione | rsc.org |

Microwave-Assisted Synthesis Enhancements for Pyridazine Derivatives

The application of microwave-assisted organic synthesis (MAOS) has significantly improved the efficiency of many heterocyclic preparations, including those of pyridazines. chemtube3d.comorganic-chemistry.org Microwave irradiation can dramatically reduce reaction times, increase product yields, and improve the purity of the final compounds compared to conventional heating methods. chemtube3d.comorganic-chemistry.orgguidechem.com

For example, an efficient synthesis of sulfonamide derivatives incorporating a pyridazine moiety was developed using microwave irradiation. chemtube3d.com This technique has also been successfully applied to the synthesis of 3-aminopyridazine (B1208633) libraries from 4-bromo-pyridazine-3,6-dione, where both amination and Suzuki cross-coupling steps were accelerated under microwave conditions. patsnap.comwuxiapptec.com The ability to rapidly screen various catalysts, bases, and reaction conditions makes microwave-assisted synthesis a powerful tool for optimizing the production of diversely substituted pyridazines. organic-chemistry.org

| Synthesis Type | Reaction Time (Conventional) | Reaction Time (Microwave) | Advantage | Reference |

| Triazole Derivative Synthesis | 27 hours | 30 minutes | Significant time reduction | nih.gov |

| 3-Aminopyridazine Synthesis | Not specified | 30-45 minutes | High efficiency, shorter time | patsnap.comrsc.org |

Regioselective Introduction and Functionalization of the Hydrazino Moiety

Once the pyridazine core is established, the next critical phase is the introduction of the required substituents at the desired positions. For 3-Hydrazino-6-morpholino-pyridazine, this involves the regioselective installation of both a hydrazino group and a morpholino group.

Nucleophilic Substitution Reactions with 6-Chloro-pyridazines

A highly effective and common strategy for introducing nitrogen-based nucleophiles onto the pyridazine ring involves starting with a halogenated precursor, most notably 3,6-dichloropyridazine (B152260). This key intermediate is typically synthesized by treating 3,6-pyridazinediol (maleic hydrazide) with a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride. researchgate.netguidechem.comnih.gov The reaction with POCl₃ is often performed under reflux for several hours to afford 3,6-dichloropyridazine in good yield. nih.gov

With 3,6-dichloropyridazine in hand, the synthesis of this compound can be achieved through a sequential nucleophilic aromatic substitution (SNAr) pathway. The two chlorine atoms exhibit different reactivities, which can sometimes be exploited for regioselective substitution. One chlorine atom can be displaced by a nucleophile like morpholine (B109124), followed by the displacement of the second chlorine atom by hydrazine hydrate (or vice versa). The reaction of a chloropyridazine with hydrazine hydrate to yield the corresponding hydrazinylpyridazine is a well-established transformation. liberty.edu For example, 4-(2-(4-chlorophenyl)hydrazinyl)-3-chloro-6-phenylpyridazine has been shown to react with hydrazine hydrate in refluxing dioxane to successfully yield the 3-hydrazinyl product. liberty.edu This principle directly applies to the synthesis of the title compound from a 3-chloro-6-morpholino-pyridazine intermediate.

The synthesis of related 3-hydrazino-pyridazines with basic substituents at the 6-position has been reported, underscoring the viability of this synthetic approach for creating a variety of functionalized pyridazines. nih.gov

Preparation of Hydrazino-Modified Pyridazines as Key Intermediates

The construction of the pyridazine ring is a foundational step, frequently initiated from acyclic precursors. A common and efficient route to the pyridazine core involves the condensation of maleic anhydride with a hydrazine source. youtube.comgoogle.com This reaction forms 3,6-pyridazinediol (maleic hydrazide).

This diol is then converted into a more reactive intermediate, 3,6-dichloropyridazine, which is crucial for subsequent functionalization. The transformation is typically achieved by treating the 3,6-pyridazinediol with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), under reflux conditions. jpionline.org The excess reagent is subsequently removed through distillation, and the product is isolated by precipitation in cold water.

Table 1: Synthesis of 3,6-Dichloropyridazine Intermediate

| Step | Reactant | Reagent | Conditions | Product | Reference |

| 1 | Maleic Anhydride | Hydrazine Dihydrochloride, Water | Reflux, 3 hours | 3,6-Pyridazinediol | jpionline.org |

| 2 | 3,6-Pyridazinediol | Phosphorus Oxychloride (POCl₃) | Reflux, 5 hours | 3,6-Dichloropyridazine | jpionline.org |

With the highly reactive 3,6-dichloropyridazine in hand, the introduction of the hydrazino group can be accomplished. This is achieved through a nucleophilic aromatic substitution reaction. By carefully controlling the stoichiometry and reaction conditions, one of the chlorine atoms can be selectively displaced by hydrazine hydrate to yield 3-chloro-6-hydrazinopyridazine (B91096). This mono-substituted product is a key intermediate, setting the stage for the subsequent introduction of the morpholine substituent. In some synthetic strategies, the order of substitution may be reversed, with the morpholine group being introduced first.

Stereoselective Incorporation of the Morpholine Substituent

The introduction of the morpholine ring onto the pyridazine scaffold is a critical step in the synthesis of the target compound. As the morpholine ring itself is achiral and the pyridazine ring is planar, the term "stereoselective" in this context typically refers to ensuring the regioselective attachment at the desired position (C6) without unintended side reactions, rather than the creation of new chiral centers unless a chiral morpholine derivative is used.

The primary pathway for attaching the morpholine ring to the pyridazine scaffold is through a nucleophilic aromatic substitution (SNAr) reaction. In this process, the nitrogen atom of the morpholine ring acts as a nucleophile, attacking the electron-deficient carbon atom of the pyridazine ring that bears a suitable leaving group, typically a halogen like chlorine.

Starting from the 3-chloro-6-hydrazinopyridazine intermediate, the remaining chlorine atom is displaced by morpholine. Alternatively, if 3,6-dichloropyridazine is used as the starting material for this step, morpholine will substitute one of the chlorine atoms. jpionline.org The reaction involves the attack of the morpholine nitrogen on the C6 position of the dichloropyradazine, leading to the formation of a Meisenheimer complex, which then expels the chloride ion to yield the substituted product, 3-chloro-6-morpholino-pyridazine. This intermediate would then be reacted with hydrazine to complete the synthesis.

The general reaction is as follows:

Intermediate: 3,6-Dichloropyridazine

Nucleophile: Morpholine

Product: 3-Chloro-6-morpholino-pyridazine

This product is then further reacted with hydrazine hydrate to replace the final chlorine atom, yielding the target compound, this compound.

The efficiency of the nucleophilic substitution reaction to attach the morpholine ring is highly dependent on the reaction conditions. Key factors include the solvent, temperature, and the presence of a base.

Table 2: Factors Influencing Morpholine Attachment

| Factor | Influence on Reaction | Typical Conditions | Rationale | Reference |

| Solvent | The polarity and boiling point of the solvent can affect reaction rates and solubility of reactants. | Toluene (B28343), Methanol, Acetonitrile (B52724) (MeCN), Acetic Acid (AcOH) | Solvents like toluene or alcohols are commonly used. The choice can sometimes alter reaction pathways; for instance, in related pyridazine syntheses, MeCN and AcOH can lead to different products. | jpionline.orgorganic-chemistry.org |

| Temperature | Higher temperatures generally increase the reaction rate. | Reflux | Many SNAr reactions on heteroaromatic rings require heating to overcome the activation energy barrier for the substitution. | jpionline.org |

| Base | A base may be used to neutralize the HCl formed during the reaction, driving the equilibrium towards the product. | Not always required if excess morpholine is used. | Using an excess of the amine nucleophile (morpholine) can serve the dual purpose of reactant and acid scavenger. |

The choice of solvent is particularly critical. For example, in copper-catalyzed cyclizations to form pyridazines, using acetonitrile can yield 1,6-dihydropyridazines, while acetic acid can lead directly to the aromatic pyridazine product. organic-chemistry.org While this is for the ring formation, it underscores the significant role solvents play in directing reaction outcomes in pyridazine chemistry. For the substitution reaction with morpholine, an inert, high-boiling solvent like toluene is often effective, allowing the reaction to proceed at a steady rate under reflux. jpionline.org

Derivatization Strategies for Expanding the Chemical Space around this compound

The this compound scaffold possesses a reactive hydrazino group (-NHNH₂) that serves as a versatile handle for further derivatization, allowing for the exploration of a wider chemical space. These derivatization strategies are key to modifying the compound's properties for various chemical and pharmaceutical applications.

One of the most common strategies involves the reaction of the terminal amino group of the hydrazine moiety with various electrophiles.

Formation of Hydrazones: The hydrazino group readily condenses with aldehydes and ketones to form the corresponding hydrazones (Schiff bases). This reaction is often catalyzed by a small amount of acid. For instance, reacting the parent compound with p-chlorobenzaldehyde would yield a new derivative with an extended aromatic system. researchgate.net

Cyclization to Form Fused Heterocycles: The hydrazino group is a key precursor for the synthesis of fused heterocyclic systems, such as triazolopyridazines. Reaction with reagents like acetic anhydride can lead to the formation of a triazole ring fused to the pyridazine core. nih.gov Similarly, treatment with carbon disulfide can lead to the formation of fused thiatriazole derivatives. researchgate.net These reactions significantly alter the shape and electronic properties of the molecule.

Table 3: Examples of Derivatization Reactions

| Reagent | Reaction Type | Resulting Structure | Reference |

| Acetic Anhydride | Acylation and Cyclization | Fused s-triazolo[4,3-b]pyridazine | nih.gov |

| p-Chlorobenzaldehyde | Condensation | Hydrazone (Schiff Base) | researchgate.net |

| Carbon Disulfide | Cyclization | Fused triazine-thione | researchgate.net |

These derivatization strategies allow for the systematic modification of the lead compound, enabling the fine-tuning of its chemical properties and facilitating the study of structure-activity relationships in medicinal chemistry research.

Structure Activity Relationship Sar Studies of 3 Hydrazino 6 Morpholino Pyridazine Analogues

Systematic Investigation of Pyridazine (B1198779) Ring Substituents on Molecular Activity

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, serves as the central scaffold for this class of compounds. Its substitution pattern is a critical determinant of biological activity, influencing factors such as molecular recognition and binding affinity.

Impact of Nitrogen Atom Placement on Molecular Recognition and Hydrogen Bonding Potential

The arrangement of nitrogen atoms within the pyridazine ring plays a crucial role in defining the molecule's interaction with biological targets. The two adjacent nitrogen atoms in the pyridazine ring create a unique electron distribution and a distinct dipole moment, which in turn governs the molecule's ability to form hydrogen bonds. nih.gov These nitrogen atoms can act as hydrogen bond acceptors, a fundamental interaction in ligand-receptor binding. nih.gov

Studies on related heterocyclic systems, such as pyridylpiperazines, have demonstrated that the position of the nitrogen atom significantly impacts receptor selectivity. For instance, (3-pyridyl)piperazines and (4-pyridyl)piperazines show a preference for σ1 receptors, whereas (2-pyridyl)piperazines favor σ2 receptors. nih.govnih.gov This highlights the principle that the spatial orientation of nitrogen atoms is a key factor in molecular recognition. While direct studies on the isomeric placement of nitrogen atoms within the 3-hydrazino-6-morpholino-pyridazine framework are limited, the established principles suggest that the 1,2-diazine arrangement is a key contributor to its biological profile, offering a specific geometry for hydrogen bonding that would differ from its pyrimidine (B1678525) (1,3-diazine) or pyrazine (B50134) (1,4-diazine) isomers. The robust hydrogen-bonding capacity of the pyridazine ring is a critical feature in its application in drug design. nih.gov

SAR of 3,6-Disubstituted Pyridazines

The substitution pattern at the 3 and 6 positions of the pyridazine ring is a primary focus of SAR studies to optimize biological activity. Research on various 3,6-disubstituted pyridazine derivatives has revealed that the nature of the substituents at these positions can dramatically alter the compound's efficacy.

For example, a series of novel 3,6-disubstituted pyridazine derivatives were synthesized and evaluated for their anticancer activity. nih.gov These studies often involve the introduction of a variety of substituents at the 6-position while maintaining the hydrazino group at the 3-position, or vice versa, to probe the chemical space around the pyridazine core. The findings from such studies are instrumental in identifying the optimal combination of substituents for a desired biological effect.

Conformational and Electronic Contributions of the Hydrazino Moiety to Biological Efficacy

The hydrazino group (-NHNH2) at the 3-position of the pyridazine ring is a key functional group that significantly contributes to the biological activity of these compounds. Its ability to act as a hydrogen bond donor and its potential for further chemical modification make it a crucial element in the SAR.

Modifications of the Hydrazine (B178648) Nitrogen and their Effects on Ligand-Target Interactions

The hydrazine moiety offers multiple sites for modification, including the terminal nitrogen atom. Alterations at this position can have a profound impact on the compound's interaction with its biological target. The synthesis of various nucleoside analogues has demonstrated the versatility of the hydrazine moiety in molecular design. nih.gov

Exploration of Hydrazone Derivatives in SAR

A common and fruitful strategy in the SAR exploration of hydrazino-pyridazines is the conversion of the hydrazine group into a hydrazone. Hydrazones are formed by the condensation of hydrazines with aldehydes or ketones, introducing a C=N double bond and allowing for the incorporation of a wide variety of substituents. nih.gov

Numerous studies have highlighted the diverse biological activities of hydrazone derivatives, including antimicrobial, anti-inflammatory, and anticancer effects. nih.govnih.govnih.gov The synthesis of novel hydrazone derivatives from pyridazine precursors has been a general method to generate libraries of compounds for biological screening. nih.gov For instance, the condensation of 1-[4-(2-methoxybenzyl)-6-aryl pyridazin-3(2H)-ylidene] hydrazines with various carbonyl compounds has yielded a range of hydrazones with significant antimicrobial activity. nih.gov One such derivative, 1-[4-(2-methoxybenzyl)-6-methylphenyl pyridazin-3(2H)-ylidene]-2-(2-carboxydiphenyl methyl) hydrazine, showed particularly high biological activity. nih.gov

The general structure of hydrazide-hydrazone derivatives has been a template for the development of new therapeutic agents, with the substituents on the newly formed part of the molecule playing a key role in determining the biological outcome. researchgate.netmdpi.com

Pharmacophoric Role of the Morpholine (B109124) Ring in Modulating Compound Activity

The morpholine ring, a saturated six-membered heterocycle containing both an oxygen and a nitrogen atom, is a common and valuable pharmacophore in medicinal chemistry. nih.gov Its incorporation at the 6-position of the pyridazine ring in this compound is a deliberate design choice aimed at imparting favorable properties to the molecule.

The morpholine moiety is known to enhance the aqueous solubility of lipophilic scaffolds, a desirable property for drug candidates. nih.gov Furthermore, its ability to participate in hydrogen bonding interactions, with the oxygen atom acting as a hydrogen bond acceptor and the nitrogen atom potentially being protonated, contributes to its pharmacophoric character.

Contribution of Morpholine to Molecular Interactions within Target Binding Sites

The morpholine ring, a common feature in many biologically active compounds, plays a significant role in the molecular interactions of this compound analogues with their target binding sites. nih.govresearchgate.net Its presence is often associated with improved solubility, better membrane permeability, and favorable pharmacokinetic properties. nih.gov

The oxygen atom within the morpholine ring is a key contributor to its interaction profile. It can act as a hydrogen bond acceptor, forming crucial bonds with residues in the target protein's binding pocket. For instance, in studies of PI3K inhibitors, the morpholine oxygen of certain compounds has been shown to interact with key amino acids like Valine 882 in the ATP-binding site. acs.org This ability to form hydrogen bonds enhances the binding affinity and selectivity of the molecule. taylorandfrancis.com

Furthermore, the morpholine ring can participate in both hydrophilic and lipophilic interactions. nih.gov The oxygen atom provides a site for hydrophilic interactions, while the carbon backbone of the ring can engage in hydrophobic interactions with nonpolar residues in the binding site. nih.gov This dual nature allows the morpholine moiety to adapt to various binding environments.

The conformational flexibility of the morpholine ring also allows it to adopt an optimal orientation for binding. nih.gov This adaptability can be crucial for positioning other parts of the molecule, such as the pyridazine core and its substituents, for optimal interaction with the target. nih.gov In some cases, the morpholine ring acts as a scaffold, directing the orientation of other pharmacophoric elements. nih.gov

Effects of Morpholine Substitution on Overall Compound Potency

Studies on various classes of compounds containing a morpholine moiety have demonstrated the sensitivity of potency to substitutions on this ring. For example, the introduction of a methyl group at the 3-position of the morpholine ring has been shown to increase anticancer activity in certain contexts. e3s-conferences.org Conversely, replacing the morpholine with other cyclic or acyclic amines can lead to a significant reduction in potency, highlighting the importance of the morpholine oxygen for activity. nih.gov

In the context of PI3K inhibitors, replacing a morpholine group with a piperazine (B1678402) resulted in a substantial decrease in inhibitory activity, which could be restored by N-acetylation of the piperazine. nih.gov This suggests that the electronic properties and hydrogen bonding capability of the substituent are critical. Acyclic substitutions that mimic the morpholine oxygen, such as those with hydroxyl or methoxy (B1213986) groups, have been shown to be well-tolerated, maintaining a similar inhibition profile to the parent morpholine compound. nih.gov

The following table summarizes the effects of various morpholine substitutions on the potency of a ZSTK474 analogue, a PI3K inhibitor.

| Morpholine Substitution | Effect on PI3Kα Potency | Effect on PI3Kδ Potency | Effect on PI3Kβ Potency | Reference |

| Piperazine | 36-fold reduction | 36-fold reduction | >70-fold reduction | nih.gov |

| N-acetylpiperazine | Restored to similar as parent | Restored to similar as parent | Restored to similar as parent | nih.gov |

| Ethanolamine | Retained high inhibition | 2.5-fold decrease | 5-fold decrease | nih.gov |

| Diethanolamine | Retained high inhibition | 2.5-fold decrease | 5-fold decrease | nih.gov |

| 2-aminoethylamine | 32-190-fold lower inhibition | 32-190-fold lower inhibition | 32-190-fold lower inhibition | nih.gov |

Comprehensive SAR Analysis Integrating Multiple Substituents on the Pyridazine Nucleus

A comprehensive SAR analysis of this compound analogues involves integrating the effects of multiple substituents on the pyridazine nucleus. nih.govnih.gov The pyridazine ring itself is a key structural element, offering unique physicochemical properties such as weak basicity and a high dipole moment, which can be important for drug-target interactions. nih.gov

Modifications at various positions of the pyridazine ring can significantly influence the compound's activity. For example, direct substitution on the pyridazine ring with small groups like methyl, chloro, or trifluoromethyl has been shown in some cases to be poorly tolerated, leading to a substantial loss of potency. nih.gov However, the introduction of larger groups, such as phenyl or benzyl, at certain positions can retain or even improve activity. nih.gov

The nature of the substituent is crucial. In one study, a nitrothiazole substituent on the pyridazine ring showed weak potency, while other monocyclic heterocycles resulted in a loss of activity. nih.gov This highlights the specific electronic and steric requirements of the target's binding pocket.

The interplay between different substituents is also a key consideration. The presence of a particular substituent at one position can influence the optimal substituent at another position. A holistic approach that considers the combined effects of all substituents on the pyridazine core, including the 3-hydrazino and 6-morpholino groups, is necessary for a complete understanding of the SAR.

The following table presents data on the impact of various substituents on a triazolopyridazine scaffold, which shares the pyridazine core, against C. parvum.

| Pyridazine Ring Substitution | EC50 (µM) | Fold Change vs. Unsubstituted | Reference |

| Unsubstituted | 0.5 | - | nih.gov |

| 3-methyl | ≥20 | >40-fold loss | nih.gov |

| 3-chloro | ≥20 | >40-fold loss | nih.gov |

| 3-CF3 | ≥20 | >40-fold loss | nih.gov |

| 3-phenyl | 0.6 | Similar | nih.gov |

| 3-benzyl | 0.7 | Similar | nih.gov |

| 3-(2-CF3-4-Pyr) | 6.1 | ~12-fold loss | nih.gov |

This comprehensive analysis, integrating the contributions of the morpholine moiety and various substituents on the pyridazine nucleus, is essential for the rational design of more potent and selective analogues of this compound.

Pharmacological Research and Molecular Mechanisms of Action for 3 Hydrazino 6 Morpholino Pyridazine Analogues

Enzyme Inhibition Profiles and Specificity

The pyridazine (B1198779) core is a key structural motif in the design of various enzyme inhibitors. Research has focused on its ability to interact with the active sites of several kinase families and other enzymes like acetylcholinesterase.

Cyclin-dependent kinases (CDKs) are serine/threonine protein kinases that play a crucial role in regulating the cell cycle, and their dysregulation is a hallmark of cancer. nih.gov Analogues based on the 3,6-disubstituted pyridazine scaffold have been identified as a novel class of anticancer agents targeting CDKs. nih.gov

In one study, a series of 3,6-disubstituted pyridazines were synthesized and evaluated for their ability to inhibit CDK2. nih.gov A standout derivative, compound 11m , which features two morpholine (B109124) moieties, demonstrated the most potent CDK2 inhibitory activity with an IC₅₀ value of 20.1 ± 0.82 nM. nih.gov Other analogues from the same series also showed significant inhibitory action against CDK2. nih.gov The development of CDK2 inhibitors is considered an attractive therapeutic strategy, as studies have shown that inhibiting CDK2 can induce apoptosis in cancer cells without harming normal cells. acs.org The 3-substituted indolinone compound SU9516 is another example of a potent CDK2 inhibitor, binding to the ATP site with an IC₅₀ value of 22 nM. acs.org

Table 1: CDK2 Inhibition by 3,6-Disubstituted Pyridazine Analogues An interactive table detailing the inhibitory concentrations of various pyridazine analogues against CDK2.

| Compound | CDK2 IC₅₀ (nM) | Source |

|---|---|---|

| 11e | 151 ± 6.16 | nih.gov |

| 11h | 43.8 ± 1.79 | nih.gov |

| 11l | 55.6 ± 2.27 | nih.gov |

| 11m | 20.1 ± 0.82 | nih.gov |

The versatility of the pyridazine scaffold extends to the inhibition of a variety of other protein kinases implicated in cancer and inflammatory diseases.

c-Met: Overactivation of the c-Met tyrosine kinase is linked to tumor growth and metastasis. elifesciences.org Novel pyridazinone derivatives have been developed as ATP-competitive inhibitors of c-Met. A structure-activity relationship (SAR) study identified pyridazinone 19 as a highly potent and selective c-Met inhibitor. elifesciences.org Additionally, 3H-imidazo[4,5-b]pyridine derivatives, which are structurally related to pyridazines, have also been developed as potent c-Met inhibitors. biorxiv.org

Pim-1: A series of 3-aryl-6-amino-triazolo[4,3-b]pyridazines were identified as highly selective inhibitors of Pim-1 kinase. google.com Through structure-based design, compound 29 was developed as a selective, soluble, and permeable Pim-1 inhibitor. google.com Computational analyses of imidazo[1,2-b]pyridazine (B131497) inhibitors have provided insights into their binding energies, which range from -4.3 to -9.5 kcal/mol, correlating well with experimental data. patsnap.com

TAK1: Transforming growth factor-β activated kinase (TAK1) is a serine/threonine kinase that is overexpressed in multiple myeloma. nih.gov Researchers have discovered that 6-substituted morpholine imidazo[1,2-b]pyridazines can inhibit TAK1 at nanomolar concentrations. The lead compound, 26 , inhibited TAK1 with an IC₅₀ of 55 nM, which was more potent than the known TAK1 inhibitor takinib (IC₅₀ of 187 nM) under the same conditions. nih.gov

VEGFR-2: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth. nih.gov A novel pyridine (B92270) derivative, compound 10 , was designed as a VEGFR-2 inhibitor and showed an IC₅₀ value of 65 nM. rsc.org Other research has explored piperazine (B1678402)–chalcone hybrids and related pyrazoline analogues as VEGFR-2 inhibitors, with IC₅₀ values ranging from 0.57 µM to 1.48 µM. medchemexpress.com

TRK: Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases whose continuous activation can lead to cancer. nih.gov Based on scaffold hopping and computer-aided drug design, pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as TRK inhibitors. One such compound, A01 , showed initial weak inhibitory activity against TRKA (IC₅₀ = 0.293 μM), with docking studies revealing that its aminopyrazole fragment binds to key residues in the kinase domain. nih.gov Further optimization led to compound C03 , which exhibited an improved IC₅₀ value of 56 nM against TRKA. nih.gov

Table 2: Inhibition of Various Protein Kinases by Pyridazine Analogues and Related Heterocycles An interactive table summarizing the inhibitory activities of different compounds against specific protein kinases.

| Kinase Target | Compound | Scaffold | IC₅₀ | Source |

|---|---|---|---|---|

| TAK1 | Compound 26 | Imidazo[1,2-b]pyridazine | 55 nM | nih.gov |

| VEGFR-2 | Compound 10 | Pyridine | 65 nM | rsc.org |

| TRKA | C03 | Pyrazolo[3,4-b]pyridine | 56 nM | nih.gov |

Inhibition of cholinesterases, such as acetylcholinesterase (AChE), is a primary strategy for treating the symptoms of Alzheimer's disease. nih.gov

Substituted imidazo[1,2-b]pyridazine derivatives have shown promise as potent AChE inhibitors. nih.gov Specifically, 3-nitro-6-(piperidin-1-yl)imidazo[1,2-b]pyridazine (5c) and 3-nitro-6-(4-phenylpiperazin-1-yl)imidazo[1,2-b]pyridazine (5h) were identified as the most potent compounds in a series, with IC₅₀ values of 50 nM and 40 nM for AChE inhibition, respectively. nih.gov Another study on pyrido[2,3-b]pyrazines identified 3-(3'-nitrophenyl)pyrido[2,3-b]pyrazine (6n) as a potent dual inhibitor of both AChE and butyrylcholinesterase (BChE), with an IC₅₀ of 0.466 μM for AChE. nih.gov

Table 3: Acetylcholinesterase (AChE) Inhibition by Pyridazine Analogues An interactive table of IC₅₀ values for pyridazine analogues against Acetylcholinesterase.

| Compound | Scaffold | AChE IC₅₀ | Source |

|---|---|---|---|

| 5h | Imidazo[1,2-b]pyridazine | 40 nM | nih.gov |

| 5c | Imidazo[1,2-b]pyridazine | 50 nM | nih.gov |

| 6n | Pyrido[2,3-b]pyrazine | 466 nM | nih.gov |

Receptor Modulation and Binding Characteristics

Analogues containing the pyridazine heterocycle have also been investigated for their ability to modulate the function of various cell surface receptors, including those for neurotransmitters like glutamate (B1630785) and adenosine (B11128).

While direct modulation of glutamate receptors by 3-hydrazino-6-morpholino-pyridazine analogues is not extensively documented, related pyridazine compounds have been shown to influence glutamate signaling pathways. The glutamate transporter EAAT2, which is crucial for clearing glutamate from the synapse, has been a target of interest. Research has shown that certain pyridazine analogues can enhance the translation of EAAT2, thereby increasing its expression in the perisynaptic astrocytic processes where it is most needed. This action suggests a mechanism by which these compounds can enhance the structural and functional capacity of the synapse.

The pyridazine ring itself is recognized for its unique physicochemical properties that can be important in drug-target interactions, including those involving glutamate metabolism. nih.gov For instance, allosteric inhibitors of kidney-type glutaminase (B10826351) (GLS1), an enzyme that produces glutamate, feature heterocyclic systems where dual hydrogen-bonding is prominent, a characteristic of the pyridazine structure. nih.gov Although pyridine derivatives, rather than pyridazine, have been more directly studied as antagonists for metabotropic glutamate receptor 5 (mGluR5) and the GluN2B subunit of the NMDA receptor, this highlights the potential for nitrogen-containing heterocycles to interact with these important CNS targets. nih.govnih.gov

Adenosine receptors (ARs) are G protein-coupled receptors that play significant roles in various physiological processes. Pyrazolo[3,4-d]pyridazines, a class of pyridazine analogues, have been designed and synthesized as potent AR ligands.

A key study identified a compound, 10b , which incorporates a 3-phenyl group, a 7-benzylamino group, and a 1-methyl group on the pyrazolo[3,4-d]pyridazine scaffold. This compound emerged as a potent antagonist with high affinity for both the human A₁ and A₃ receptor subtypes, while showing lower affinity for the A₂B receptor. The affinity and residence time at these receptors were quantified, demonstrating the potential for this scaffold in developing selective AR antagonists. In contrast, a closely related analogue, 15b , which has a 2-methyl group, showed no significant affinity, highlighting the structural sensitivity of the interaction.

Table 4: Binding Affinity of Pyrazolo[3,4-d]pyridazine Analogue 10b at Human Adenosine Receptors An interactive table showing the affinity (Ki) and residence time of compound 10b for different adenosine receptor subtypes.

| Receptor Subtype | Affinity (Kᵢ) | Residence Time | Source |

|---|---|---|---|

| A₁R | 21 nM | ~60 min | |

| A₃R | 55 nM | ~73 min | |

| A₂BR | 1.7 µM | Not Reported |

Cellular Pathway Perturbations and Biological Processes

The diverse pharmacological activities of this compound analogues stem from their ability to modulate various cellular pathways and biological processes. Research has highlighted their significant potential in oncology, inflammation, and infectious diseases, primarily through mechanisms that lead to cell cycle disruption, apoptosis, and the inhibition of inflammatory and microbial targets.

Modulation of Cell Cycle Progression and Induction of Apoptosis

Analogues of this compound have demonstrated notable anticancer properties by interfering with the cell cycle and promoting programmed cell death, or apoptosis, in cancer cells.

One study on pyrazolo[3,4-d]pyridazine derivatives identified a lead compound, PPD-1, which exhibited significant cytotoxicity against A549 lung cancer cells. daneshyari.comnih.gov Flow cytometry analysis revealed that treatment with PPD-1 led to cell cycle arrest at the Sub G1 and G2/M phases and a substantial increase in the apoptotic cell population from 0.57% in untreated cells to 10.06% in treated cells. daneshyari.comnih.gov This was accompanied by a significant upregulation of key apoptotic regulators, including a 7.19-fold increase in caspase-3, a 7.28-fold increase in the pro-apoptotic protein Bax, and a 5.08-fold increase in the tumor suppressor p53. daneshyari.comnih.gov Conversely, the expression of the anti-apoptotic protein Bcl-2 was significantly inhibited, demonstrating a disruption of the critical Bcl-2/Bax balance that favors apoptosis. daneshyari.comnih.gov

Similarly, a series of 3,6-disubstituted pyridazines were shown to effectively alter cell cycle progression and induce apoptosis in T-47D and MDA-MB-231 breast cancer cell lines. These findings underscore the potential of pyridazine derivatives as a scaffold for the development of novel anticancer agents that can selectively target and eliminate tumor cells by manipulating fundamental cellular processes.

Table 1: Effect of Pyrazolo[3,4-d]pyridazine Derivative (PPD-1) on Apoptosis and Key Apoptotic Regulators in A549 Lung Cancer Cells

| Parameter | Untreated Cells | PPD-1 Treated Cells | Fold Change |

|---|---|---|---|

| Apoptotic Cells (%) | 0.57% | 10.06% | 17.65 |

| Caspase-3 Expression | Baseline | - | 7.19 |

| Bax Expression | Baseline | - | 7.28 |

| p53 Expression | Baseline | - | 5.08 |

| Bcl-2 Expression | Baseline | - | 0.22 |

Anti-inflammatory Mechanisms, such as Inhibition of Inflammatory Mediators

The anti-inflammatory properties of this compound analogues are attributed to their ability to inhibit the production of key inflammatory mediators.

Hydrazone derivatives, which are structurally related to the core compound, have been shown to possess significant anti-inflammatory activity. nih.gov A series of 6-substituted-3(2H)-pyridazinone-2-acetyl-2(p-substituted/nonsubstituted benzal)hydrazones were synthesized and evaluated for their anti-inflammatory effects. nih.govnih.gov Several of these compounds demonstrated potent activity, with some being more effective than the standard nonsteroidal anti-inflammatory drug (NSAID) indomethacin (B1671933) in a carrageenan-induced paw edema assay. nih.govnih.govresearchgate.net

The mechanism of action for these compounds involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which plays a crucial role in the synthesis of prostaglandins (B1171923) during inflammation. nih.govnih.govsemanticscholar.org For instance, new pyrazole–pyridazine hybrids have been designed as selective COX-2 inhibitors. nih.govrsc.org The most active of these compounds, the trimethoxy derivatives 5f and 6f, exhibited potent COX-2 inhibitory action with IC50 values of 1.50 and 1.15 µM, respectively, which is higher than the selective COX-2 inhibitor celecoxib. rsc.org Furthermore, these compounds were found to inhibit the production of other pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-induced RAW264.7 macrophages. nih.govrsc.org

Table 2: COX-2 Inhibitory Activity and Inhibition of Pro-inflammatory Mediators by Pyrazole-Pyridazine Hybrids

| Compound | COX-2 IC50 (µM) | Inhibition of TNF-α | Inhibition of IL-6 | Inhibition of PGE2 |

|---|---|---|---|---|

| Trimethoxy derivative 5f | 1.50 | Potent | Potent | Potent |

| Trimethoxy derivative 6f | 1.15 | Potent | Potent | Potent |

| Celecoxib (Reference) | >1.15 | - | - | - |

Antimicrobial, Antiviral, and Antiparasitic Activities

Analogues of this compound have demonstrated a broad spectrum of activity against various pathogens, including bacteria, viruses, and parasites.

In the realm of antimicrobial activity, pyrazoline and hydrazone derivatives have been evaluated for their in vitro antibacterial and antifungal effects. turkjps.orgnih.govnih.gov The minimum inhibitory concentration (MIC) values for these compounds were found to be in the range of 32-512 μg/mL against a panel of bacteria and fungi. turkjps.orgnih.govnih.gov For example, certain pyrazoline derivatives showed the highest antibacterial activity against Staphylococcus aureus with a MIC value of 64 µg/mL, while others were most effective against Enterococcus faecalis with a MIC of 32 µg/mL. turkjps.orgscispace.com

With regard to antiviral activity, a series of 3-substituted phenyl-6-substituted phenyl (1,2,4) triazolo (4,3-b) pyridazines have been synthesized and shown to possess mild to potent activity against various viruses. tpcj.org

Perhaps the most striking activity is seen in the antiparasitic domain. A novel 3-nitroimidazo[1,2-b]pyridazine (B98374) scaffold has yielded compounds with sub-nanomolar activity against the protozoan parasite Giardia lamblia. researchgate.netnih.govnih.gov The presence of a nitro group on the imidazole (B134444) ring was found to be crucial for the potent anti-giardial activity, with some analogues demonstrating IC50 values significantly lower than the standard drug metronidazole. researchgate.netnih.gov

Table 3: Antimicrobial Activity (MIC in µg/mL) of Selected Pyrazoline and Hydrazone Derivatives

| Compound Type | Staphylococcus aureus | Enterococcus faecalis | Candida albicans |

|---|---|---|---|

| Pyrazoline Derivatives | 64 | 32 | 64 |

| Hydrazone Derivative | Moderate Activity | Moderate Activity | Moderate Activity |

Vasorelaxant Activity Investigations of Hydrazinopyridazines

Research into the cardiovascular effects of hydrazinopyridazine derivatives has revealed significant vasorelaxant properties. A study focusing on novel 6-aryl-5-piperidino-3-hydrazinopyridazines demonstrated their ability to relax pre-contracted rat aortic rings in a concentration-dependent manner.

The vasorelaxant potency of these new compounds was found to be greater than that of the well-known antihypertensive drug, hydralazine. The IC50 values, which represent the concentration required to achieve 50% of the maximum relaxation, were lower for the new hydrazinopyridazines compared to hydralazine. This indicates that the novel compounds are more potent vasodilators. The relaxation induced by these compounds was observed in aortic rings with and without endothelium, suggesting that their mechanism of action is, at least in part, independent of the endothelium. Further investigation into the mechanism suggested that the vasorelaxant effect is not mediated by the blockade of transmembrane Ca2+ movements through specific channels but is likely due to an intracellular mechanism of action.

Table 4: Comparative Vasorelaxant Activity (IC50) of Hydrazinopyridazine Analogues and Hydralazine on Rat Aorta

| Compound | IC50 for Relaxation of K+-induced Contraction | IC50 for Relaxation of NA-induced Contraction |

|---|---|---|

| 6-Aryl-5-piperidino-3-hydrazinopyridazines | More potent than Hydralazine | More potent than Hydralazine |

| Hydralazine | 2.2 +/- 0.17 mM | 3.06 +/- 0.25 mM nih.gov |

NA: Noradrenaline

Computational Chemistry and Advanced Molecular Modeling of 3 Hydrazino 6 Morpholino Pyridazine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands to the active site of a protein, which is essential for rational drug design.

Molecular docking simulations are pivotal in predicting how 3-Hydrazino-6-morpholino-pyridazine and its derivatives might bind to various enzymatic targets implicated in diseases like cancer and inflammation.

Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a key regulator of the cell cycle, and its inhibition is a validated strategy in cancer therapy. Docking studies on a series of 3,6-disubstituted pyridazines have identified CDK2 as a probable enzymatic target. For instance, a derivative bearing two morpholine (B109124) moieties, showed potent CDK2 inhibitory activity with an IC50 value of 20.1 nM. In silico studies of similar hydrazonoindolin-2-one scaffolds have also shown significant binding affinity to the ATP binding site of CDK2, with calculated binding energies reaching -91.6 kJ/mol.

Cyclooxygenase-2 (COX-2): As a key enzyme in the inflammatory pathway, COX-2 is a major target for anti-inflammatory drugs. Pyridazine (B1198779) derivatives have been extensively studied as selective COX-2 inhibitors. Docking studies of various pyridazinone derivatives have revealed potent COX-2 inhibitory activity, with some compounds exhibiting binding affinities superior to the standard drug celecoxib. For example, certain N-substituted phenyl-6-oxo-3-phenyl pyridazine derivatives showed binding affinities as strong as -10.8 kcal/mol. The hydrazine (B178648) moiety, a key feature of this compound, has been noted to contribute to higher COX-2 inhibition.

Epidermal Growth Factor Receptor (EGFR): EGFR is a crucial target in oncology, particularly for non-small cell lung cancer. Computational screening of pyridine (B92270) and bipyridine derivatives has demonstrated good binding affinity with the active site of EGFR. Docking scores for certain derivatives have reached -9.68 kcal/mol, indicating strong potential for inhibition. The morpholine ring, present in the subject compound, has been identified as important for creating vital interactions with key residues like Cys797 in the EGFR binding site.

α-Amylase: This enzyme is a target for managing type 2 diabetes. A recent study performed molecular docking of 77 previously synthesized pyridazine derivatives against α-amylase, among other enzymes. The results indicated that several pyridazine derivatives had high docking scores, suggesting potential inhibitory activity. For example, molecules from this library achieved docking scores up to -10.1 kcal/mol against a related enzyme, pullulanase Amy12.

While specific docking data for this compound against all the listed enzymes was not available in the reviewed literature, the consistent high binding affinities of structurally related pyridazine and morpholine-containing compounds strongly suggest its potential for effective interaction.

Table 1: Predicted Binding Affinities of Related Pyridazine Derivatives against Various Enzymes

| Compound Class | Target Enzyme | Best Binding Affinity (kcal/mol) | Source |

|---|---|---|---|

| N-substituted phenyl pyridazine | COX-2 | -10.8 | |

| 4-(2-fluorophenoxy)-3,30-bipyridine | EGFR | -9.68 | |

| Pyridazine Derivative | Pullulanase Amy12 | -10.1 |

Identifying the specific amino acid residues that a ligand interacts with is fundamental to understanding its mechanism of action and for guiding further optimization.

CDK2: Docking studies reveal that pyridazine-based inhibitors fit within the ATP binding pocket of CDK2. Key interactions often involve hydrogen bonds with hinge region residues. For other kinase inhibitors targeting CDK2, interactions with residues in the DFG-1 pocket and specific lower hinge binding residues are crucial for achieving selectivity. A study on fragment-based screening of CDK2 identified a richly populated interaction site formed by CDK2 residues Lys56, Leu66, Asp68, Val69, His71, and Leu76, and cyclin A residues.

COX-2: The binding of pyridazine derivatives to the COX-2 active site involves interactions with key residues that confer selectivity. For example, one pyridazine derivative was found to form hydrogen bonds with CYS 47. Other important interacting residues within the COX-2 active site for similar compounds include MET 522, ARG 120, TRP 387, LEU 352, ALA 527, and VAL 523. The bulkier core of pyridazine hybrids is thought to selectively fit into the COX-2 pocket, which is larger than that of the COX-1 isoform.

EGFR: The morpholine group, a key structural feature of this compound, is known to be critical for interaction with the EGFR active site. It can form interactions with the crucial Cys797 residue. Other pyridazine-related structures have shown hydrogen bond interactions with residues such as Asp855 and Thr854 in the EGFR active site. For other derivatives, interactions with Leu798, Leu799, and Asp800 are significant.

α-Amylase: For pyridazine derivatives docked against pullulanase Amy12, interactions were observed with a wide range of residues. These included van der Waals interactions with ASN 578, ASP 519, GLU 421, and MET 471, as well as pi-pi stacking interactions with TRP 423 and TYR 580.

Table 2: Key Interacting Residues for Pyridazine Derivatives at Various Enzyme Active Sites

| Target Enzyme | Key Interacting Residues | Type of Interaction | Source |

|---|---|---|---|

| CDK2 | Lys56, Leu66, Asp68, Val69, His71, Leu76 | Cation-π, Hydrophobic | |

| COX-2 | CYS 47, MET 522, ARG 120, VAL 523 | Hydrogen Bond, Hydrophobic | |

| EGFR | Cys797, Asp855, Thr854, Leu798 | Hydrogen Bond, Conformational |

Molecular Dynamics (MD) Simulations for Dynamic Behavior Analysis

Molecular dynamics simulations offer a way to observe the physical motion of atoms and molecules over time, providing a deeper understanding of the stability of ligand-protein complexes and the conformational dynamics of the binding site.

MD simulations are essential for validating the stability of docked poses. By simulating the complex over nanoseconds, researchers can observe whether the ligand remains securely bound in the active site. Studies on related heterocyclic compounds have used MD simulations to confirm the stability of ligand-protein complexes. For example, simulations of a triazine derivative targeting the prenyl-binding protein PDEδ demonstrated that the complex was stable over the simulation period. Similarly, MD simulations of a 3-hydrazonoindolin-2-one inhibitor with CDK2 were used to calculate binding energies and confirm that one isomer had a more favorable and stable interaction. These studies typically analyze the root-mean-square deviation (RMSD) of the complex to assess its stability.

MD simulations can also illuminate how the binding of a ligand affects the protein's structure and flexibility. The binding of a ligand can induce conformational changes in the binding pocket, which can be critical for the protein's function and the ligand's inhibitory activity. For instance, studies on CDK2 have revealed that the binding of allosteric ligands can induce substantial structural changes, such as altering the conformation of the C-helix, which is incompatible with cyclin A association. Analysis of MD trajectories can reveal the flexibility of different regions of the protein and show how the ligand stabilizes or alters the conformation of key loops or secondary structures within the binding site.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These calculations can provide insights into the molecule's reactivity, stability, and spectroscopic properties. For novel heterocyclic compounds, quantum-chemical calculations are used to determine properties like the enthalpy of formation, molecular orbital energies (HOMO and LUMO), and vibrational frequencies. This information helps in understanding the intrinsic properties of this compound that contribute to its interactions with biological targets. Analysis of the electronic structure can explain the nature of the non-covalent interactions observed in docking studies and provide a basis for designing derivatives with improved electronic and binding characteristics.

Density Functional Theory (DFT) Studies for Molecular Stability and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become an indispensable tool in understanding the stability and reactivity of novel chemical entities.

DFT calculations, often employing methods like B3LYP with a 6-311++(d,p) basis set, are utilized to determine the optimized molecular geometry of this compound. nih.gov From this optimized structure, key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated. The HOMO energy is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting capacity. The energy gap between HOMO and LUMO (Egap) is a critical parameter for assessing the molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity. uomphysics.net

Global reactivity descriptors derived from these energies provide a quantitative measure of the molecule's chemical behavior. These descriptors include:

Ionization Potential (IP): The energy required to remove an electron.

Electron Affinity (EA): The energy released when an electron is added.

Electronegativity (χ): The power of an atom to attract electrons.

Molecular Hardness (η): Resistance to deformation or change in electron distribution.

Molecular Softness (S): The reciprocal of hardness, indicating greater reactivity.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons.

Studies on similar pyridazine derivatives have shown that the distribution of HOMO and LUMO densities across the molecule can pinpoint the regions most susceptible to electrophilic and nucleophilic attack, respectively. nih.govresearchgate.net For instance, in related hydrazone structures, the HOMO is often localized on one part of the molecule, while the LUMO is centered on another, indicating the likely sites of reaction. nih.gov Analysis of these parameters helps in predicting how this compound will interact with biological targets. epstem.net

Table 1: Global Reactivity Descriptors from DFT Calculations

| Descriptor | Formula | Significance |

| Ionization Potential (IP) | IP = -EHOMO | Electron-donating capacity |

| Electron Affinity (EA) | EA = -ELUMO | Electron-accepting capacity |

| Electronegativity (χ) | χ = (IP + EA) / 2 | Electron-attracting power |

| Molecular Hardness (η) | η = (IP - EA) / 2 | Stability and reactivity |

| Molecular Softness (S) | S = 1 / η | Index of reactivity |

| Electrophilicity Index (ω) | ω = χ2 / 2η | Propensity to accept electrons |

Computational Investigations of Tautomeric Forms and Isomerism

Tautomerism, the phenomenon where a single molecule exists in two or more readily interconvertible structures, is a critical consideration for this compound due to the presence of the hydrazino group. The hydrazino moiety can exist in different tautomeric forms, which can significantly influence the compound's physicochemical properties, receptor binding affinity, and metabolic stability.

Computational methods, particularly DFT, are employed to investigate the relative stabilities of different possible tautomers. By calculating the total electronic energies of each optimized tautomeric structure, researchers can predict the most predominant form under physiological conditions. The tautomer with the lowest energy is considered the most stable and therefore the most likely to be biologically active.

Furthermore, the pyridazine ring itself can be subject to different isomeric forms depending on the substitution pattern. While the core structure of this compound is defined, computational studies can explore the energetic landscape of any potential rotational isomers (conformers) that may arise due to the flexibility of the morpholino and hydrazino substituents. Understanding the preferred conformation is vital as it dictates the three-dimensional shape of the molecule, which is a key determinant of its interaction with biological macromolecules.

In Silico ADME Prediction for Lead Optimization and Druglikeness Evaluation

Before a compound can be considered a viable drug candidate, it must exhibit favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico ADME prediction tools have become a cornerstone of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic profile and its potential for "druglikeness." researchgate.netd-nb.info

Various computational models and web-based platforms, such as SwissADME and ADMETlab, are utilized to predict the ADME properties of this compound. d-nb.inforesearchgate.net These predictions are based on the molecule's structural features and physicochemical properties.

Druglikeness Evaluation:

One of the most widely used filters for druglikeness is Lipinski's Rule of Five . researchgate.net This rule suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

Molecular weight ≤ 500 Da

LogP (octanol-water partition coefficient) ≤ 5

Hydrogen bond donors ≤ 5

Hydrogen bond acceptors ≤ 10

Other filters, such as those proposed by Ghose, Veber, Egan, and Muegge, provide additional criteria based on parameters like molar refractivity, topological polar surface area (TPSA), and the number of rotatable bonds to further refine the assessment of druglikeness. d-nb.inforesearchgate.netnih.gov A bioavailability score, often calculated by these platforms, provides a composite measure of a compound's potential for good oral bioavailability. jetir.org

ADME Parameter Prediction:

Absorption: Parameters like human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein substrate or inhibitor potential are predicted to gauge oral bioavailability. Topological Polar Surface Area (TPSA) is a key descriptor in this regard, with values generally under 140 Ų being favorable for good cell permeability. researchgate.net

Distribution: Predictions of blood-brain barrier (BBB) penetration and plasma protein binding (PPB) are crucial for understanding where the drug will travel in the body.

Metabolism: The likelihood of the compound being a substrate or inhibitor of major cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) is assessed. Inhibition of these enzymes can lead to drug-drug interactions.

Excretion: While less commonly predicted with high accuracy, some models provide estimates of renal clearance.

Table 2: Predicted Physicochemical and ADME Properties for a Hypothetical Pyridazine Derivative

| Property | Predicted Value | Acceptable Range/Criteria |

| Molecular Weight | 223.26 g/mol | ≤ 500 (Lipinski) |

| LogP | 1.25 | ≤ 5 (Lipinski) |

| Hydrogen Bond Donors | 3 | ≤ 5 (Lipinski) |

| Hydrogen Bond Acceptors | 5 | ≤ 10 (Lipinski) |

| TPSA | 85.7 Ų | < 140 Ų |

| GI Absorption | High | High |

| BBB Permeant | No | Varies with target |

| CYP Inhibitor | No (for major isoforms) | No |

| Bioavailability Score | 0.55 | Good |

Note: The values in this table are illustrative for a similar class of compounds and would need to be specifically calculated for this compound.

These computational predictions are invaluable for lead optimization. If this compound shows potential liabilities in its ADME profile (e.g., poor absorption or predicted metabolic instability), medicinal chemists can use this information to guide the design of new analogues with improved properties, all before committing to extensive laboratory synthesis and testing. d-nb.info

Preclinical in Vitro Pharmacological Evaluation Methodologies for 3 Hydrazino 6 Morpholino Pyridazine Analogues

Biochemical Assay Development and Validation

Biochemical assays form the foundational tier of in vitro evaluation, providing direct measurement of a compound's interaction with its purified molecular target, such as an enzyme or receptor.

Given that many pyridazine (B1198779) derivatives are designed as kinase inhibitors, enzymatic assays are crucial for quantifying their inhibitory potency. nih.govnih.gov Kinases are a significant class of enzymes often implicated in cancer and inflammatory diseases, making them attractive targets for drug discovery. nih.govacs.org

The process typically involves incubating the purified target enzyme with its substrate and varying concentrations of the test compound. The enzyme's activity is then measured, often through the detection of a product, which can be colorimetric, fluorescent, or luminescent. The half-maximal inhibitory concentration (IC₅₀), representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is a key parameter derived from these assays.

For instance, in the evaluation of novel pyridazinone-based compounds as potential Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, selected compounds were tested for their ability to inhibit the enzyme's activity at a single dose of 10 μM. nih.gov More comprehensive studies involve generating dose-response curves with multiple concentrations of the inhibitor to accurately calculate the IC₅₀ value. For example, certain pyridine (B92270) derivatives were evaluated for their inhibitory activity against PIM-1 kinase, with IC₅₀ values determined from the percentage of inhibition at five different concentrations. nih.gov Similarly, the discovery of dual Salt-Inducible Kinase 2/3 (SIK2/SIK3) inhibitors involved biochemical high-throughput screening campaigns to identify initial hits from compound libraries. acs.org

Table 1: Examples of Kinase Inhibition by Pyridazine and Pyridine Analogues

| Compound | Target Kinase | IC₅₀ (nM) | Reference Compound | IC₅₀ (nM) |

|---|---|---|---|---|

| Compound 12 | PIM-1 | 14.3 | Staurosporine | 16.7 |

| Compound 6 | PIM-1 | 19.4 | Staurosporine | 16.7 |

| Compound 17a | VEGFR-2 | - | Sorafenib | - |

Data sourced from multiple studies evaluating various pyridazine and pyridine derivatives. nih.govnih.govacs.org

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor. giffordbioscience.com These assays are highly sensitive and robust, utilizing a radiolabeled ligand (a molecule that binds to the receptor) to measure the binding of test compounds. giffordbioscience.comsygnaturediscovery.com There are three primary types of radioligand binding assays:

Saturation Binding Assays: These are performed by incubating a fixed amount of receptor preparation (e.g., cell membranes) with increasing concentrations of a radioligand. giffordbioscience.comnih.gov This allows for the determination of the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radiolabeled ligand, which is a measure of its affinity for the receptor. nih.gov

Competition Binding Assays: These are used to determine the affinity of an unlabeled test compound (like a 3-hydrazino-6-morpholino-pyridazine analogue) for a receptor. nih.gov The assay involves incubating the receptor, a fixed concentration of a radioligand, and varying concentrations of the unlabeled test compound. giffordbioscience.com The test compound competes with the radioligand for binding to the receptor. The data is used to calculate the IC₅₀ of the test compound, from which its inhibition constant (Ki) can be derived. The Ki value represents the affinity of the test compound for the receptor. giffordbioscience.com

Kinetic Binding Assays: These assays measure the rate at which a radioligand associates with (kon) and dissociates from (koff) a receptor. sygnaturediscovery.comnih.gov This provides detailed information about the binding dynamics.

For example, to determine the affinity of novel pyrazolo[3,4-d]pyridazine derivatives for adenosine (B11128) A1 and A3 receptors, a NanoBRET-based saturation binding assay was used to quantify the ability of the compounds to displace a specific fluorescent antagonist. nih.gov

Table 2: Parameters Determined from Radioligand Binding Assays

| Assay Type | Key Parameters Determined | Description |

|---|---|---|

| Saturation | Kd, Bmax | Kd: Equilibrium dissociation constant (affinity of radioligand). Bmax: Total receptor density. nih.gov |

| Competition | IC₅₀, Ki | IC₅₀: Concentration of test compound that inhibits 50% of radioligand binding. Ki: Inhibition constant (affinity of test compound). giffordbioscience.com |

When investigating novel molecular targets for which standard assays are not available, custom assay development is necessary. This process involves creating and validating a new method to measure the interaction between a compound and its intended target.

An example of this is the development of a nano-bioluminescence resonance energy transfer (NanoBRET) based saturation binding assay to directly quantify the binding of antagonists to A1 and A3 adenosine receptors. nih.gov This custom assay was developed to independently verify the affinities of pyrazolo[3,4-d]pyridazine compounds. nih.gov Similarly, for novel targets like ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), specific inhibitor assays must be established. Researchers identified a pyrrolopyrimidinone derivative as a potent ENPP1 inhibitor using a custom-developed assay, which then allowed them to measure an IC₅₀ value and confirm the compound's ability to activate the STING pathway in cells. acs.org The development of such assays is a critical step in exploring new therapeutic avenues for pyridazine analogues.

Cell-Based Assay Systems for Biological Activity Assessment

Following biochemical evaluation, cell-based assays are employed to assess a compound's activity in a more biologically relevant context. These assays provide insights into how a compound affects cellular processes, such as proliferation, viability, and signaling pathways.

The evaluation of pyridazine analogues, particularly those with anticancer potential, involves testing them against a panel of diverse cancer cell lines. nih.govacs.org This approach helps to determine the spectrum of activity and potential selectivity of the compounds.

Standard Cell Culture Protocol:

Cell Line Selection: A panel of cell lines is chosen to represent different cancer types, such as breast (e.g., MCF-7), prostate (e.g., PC-3), colon (e.g., HCT116), lung (e.g., A549), and liver (e.g., HepG2). nih.govnih.govacs.org A non-cancerous cell line (e.g., human fibroblasts WI-38 or keratinocytes HaCaT) is often included as a control to assess selectivity. nih.govacs.org

Culturing: Cells are maintained in a sterile environment at 37°C with 5% CO₂. horizondiscovery.com They are grown in an appropriate culture medium (e.g., RPMI, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics. horizondiscovery.com

Passaging: When cells reach 70-90% confluency, they are passaged. horizondiscovery.com This involves washing with phosphate-buffered saline (PBS), detaching the cells from the flask using an enzymatic solution like trypsin-EDTA, and transferring a fraction of the cells to a new flask with fresh medium. horizondiscovery.com

Treatment: For assays, cells are seeded into multi-well plates and allowed to attach overnight. The following day, the medium is replaced with a fresh medium containing various concentrations of the test compound. The cells are then incubated for a specified period (e.g., 24, 48, or 72 hours) before the biological endpoint is measured. mdpi.com

Table 3: Commonly Used Cell Lines for Evaluating Pyridazine Analogues

| Cell Line | Cancer Type | Culture Medium (Typical) |

|---|---|---|

| MCF-7 | Breast Cancer | RPMI-1640 |

| PC-3 | Prostate Cancer | F-12K |

| HCT116 | Colon Cancer | McCoy's 5A |

| A549 | Lung Cancer | F-12K |

| HepG2 | Liver Cancer | EMEM |

Culture conditions can be adapted based on specific experimental needs.

High-Throughput Screening (HTS) is a critical tool in modern drug discovery that allows for the rapid testing of large numbers of compounds (known as a compound library) for activity against a specific biological target. nih.govmedchemexpress.com This automated process is essential for identifying "hits"—compounds that show a desired biological effect—from vast chemical collections. thermofisher.com

The process for evaluating a library of pyridazine analogues typically involves:

Library Preparation: A diverse library of pyridazine derivatives is synthesized or acquired. These compounds are typically dissolved in a solvent like DMSO and formatted into multi-well plates (e.g., 96- or 384-well plates). medchemexpress.com

Assay Miniaturization: The chosen biochemical or cell-based assay is miniaturized to be compatible with the multi-well plate format, reducing the consumption of reagents and cells.

Automated Screening: Robotic systems are used to dispense cells, reagents, and library compounds into the assay plates. After an incubation period, an automated reader measures the assay signal (e.g., fluorescence, luminescence, or absorbance).

Data Analysis: The large volume of data generated is analyzed to identify hits. A "hit" is typically defined as a compound that produces a response above a certain threshold (e.g., >50% inhibition of a viral cytopathic effect or enzyme activity). nih.gov

For example, a cell-based HTS assay was used to screen a 100,000-compound library for inhibitors of the influenza A virus, identifying several active chemical classes. nih.gov Similarly, a biochemical HTS campaign targeting SIK2 kinase led to the discovery of a new class of inhibitors based on a pyrido[3,4-b]pyrazine (B183377) scaffold. acs.org These initial hits from HTS campaigns serve as the starting point for further chemical optimization and biological characterization.

Cellular Assays for Mechanism of Action Studies (e.g., cell cycle analysis, apoptosis assays)

To elucidate the underlying mechanisms by which analogues of this compound may exert their effects, a variety of cellular assays are employed. These assays are crucial for understanding how a compound interacts with cellular processes, particularly those involved in cell proliferation and death.

Cell Cycle Analysis:

Cell cycle analysis is a fundamental technique used to determine the effect of a compound on the progression of cells through the various phases of division (G0/G1, S, G2, M). Dysregulation of the cell cycle is a hallmark of cancer, making it a key target for therapeutic agents. Flow cytometry is the standard method for this analysis, where cells are stained with a fluorescent dye that binds to DNA, and the fluorescence intensity, which is proportional to the DNA content, is measured.

For instance, studies on other pyridazine derivatives have demonstrated their potential to induce cell cycle arrest. Novel pyridazine-pyrazoline hybrids were shown to cause an increase in the number of UO-31 renal cancer cells in the G2/M phase, suggesting that they inhibit cell division at this stage. nih.gov This type of analysis is critical for identifying the specific checkpoint at which a compound like a this compound analogue might act.

Illustrative Data Table: Cell Cycle Analysis of a Hypothetical this compound Analogue (HMPA-1) on a Cancer Cell Line

| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Control (Untreated) | 60.5% | 25.2% | 14.3% |

| HMPA-1 (1 µM) | 58.9% | 20.1% | 21.0% |

| HMPA-1 (5 µM) | 45.3% | 15.8% | 38.9% |